molecular formula C16H15N5O B039313 2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine CAS No. 114095-26-0

2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine

Cat. No. B039313
M. Wt: 293.32 g/mol
InChI Key: GYUJSVARPCXTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent photoaffinity label that can covalently bind to proteins upon exposure to light. This feature has made it an important tool for studying protein-protein interactions, receptor-ligand interactions, and other biochemical processes.

Mechanism Of Action

The mechanism of action of 2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine involves its ability to covalently bind to proteins upon exposure to light. The azido group on the compound is highly reactive and can form a covalent bond with nearby amino acid residues on the protein. This allows the compound to label the protein and identify its interacting partners.

Biochemical And Physiological Effects

2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine does not have any known biochemical or physiological effects on its own. Its effects are limited to its ability to label proteins and study their interactions.

Advantages And Limitations For Lab Experiments

The main advantage of using 2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine in lab experiments is its ability to label proteins and study their interactions. This allows researchers to identify and study protein-protein interactions, receptor-ligand interactions, and other biochemical processes. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment to perform photoaffinity labeling experiments.

Future Directions

There are many future directions for research involving 2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine. Some of these include:
1. Developing new photoaffinity labeling techniques using the compound to study protein-protein interactions and other biochemical processes.
2. Studying the effects of the compound on different types of proteins and identifying new protein targets.
3. Developing new derivatives of the compound with improved labeling properties and reduced toxicity.
4. Using the compound in drug discovery and development to identify new drug targets and study drug-protein interactions.
5. Combining the compound with other labeling techniques, such as fluorescent labeling, to study protein interactions in real-time.
Conclusion:
2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine is a powerful tool for studying protein-protein interactions and other biochemical processes. Its unique properties make it an important tool for scientific research, and there are many future directions for research involving this compound. By continuing to study and develop new uses for 2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine, researchers can gain new insights into the complex processes that govern biological systems.

Synthesis Methods

The synthesis of 2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine involves several steps. The starting material is 2,3-dimethylimidazo[1,2-a]pyridine, which is reacted with 4-bromomethylphenol to form 2,3-dimethyl-8-(4-hydroxyphenyl)imidazo[1,2-a]pyridine. This intermediate is then treated with sodium azide to form the azido derivative, which can be purified by column chromatography.

Scientific Research Applications

2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine has been used in a variety of scientific research applications. One of the most common uses is as a photoaffinity label to study protein-protein interactions. This involves attaching the compound to one protein and then exposing it to light to covalently bind to another protein that interacts with it. This allows researchers to identify and study the interacting proteins.

properties

CAS RN

114095-26-0

Product Name

2,3-Dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

8-[(4-azidophenyl)methoxy]-2,3-dimethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H15N5O/c1-11-12(2)21-9-3-4-15(16(21)18-11)22-10-13-5-7-14(8-6-13)19-20-17/h3-9H,10H2,1-2H3

InChI Key

GYUJSVARPCXTCY-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=C(C=C3)N=[N+]=[N-])C

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=C(C=C3)N=[N+]=[N-])C

Other CAS RN

114095-26-0

synonyms

2,3-dimethyl-8-((4-azidophenyl)methoxy)imidazo(1,2-a)pyridine
DAZIP

Origin of Product

United States

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